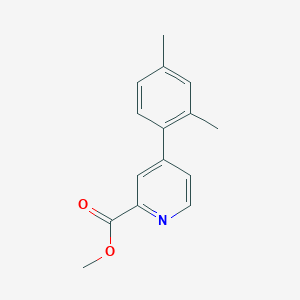

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTZCXSYOKWLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and pyridine-2-carboxylic acid.

Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the carboxylic acid group of pyridine-2-carboxylic acid in the presence of a condensing agent like thionyl chloride (SOCl₂) to form an intermediate.

Methylation: The intermediate undergoes methylation using methyl iodide (CH₃I) to introduce the methyl ester group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-2,4-dicarboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Synthesis Example:

A typical synthesis involves the reaction of 2,4-dimethylphenol with pyridine-2-carboxylic acid in the presence of a suitable catalyst to yield methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate. The reaction conditions such as temperature and time can significantly affect the yield and purity of the product.

Antimicrobial Properties

Research indicates that derivatives of methyl pyridine carboxylates exhibit antimicrobial activities against various pathogens. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating potential as new anti-tubercular agents .

Cancer Research

This compound has shown promise in cancer research. Studies suggest that modifications to its structure can enhance its cytotoxic effects against cancer cell lines. For example, certain analogs have been reported to possess improved cell-killing activity compared to lead compounds like INH1 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the pyridine core have been systematically studied to identify compounds with enhanced potency.

| Compound | Substituent | Activity |

|---|---|---|

| INH1 | None | Baseline |

| Compound 6 | 2,4-Dimethyl | Increased |

| Compound 21 | 2,4,6-Trimethyl | Significantly Increased |

This table summarizes findings from recent studies indicating that introducing more polar groups or optimizing existing substituents can lead to better bioactivity against targeted diseases .

Case Study: Antitubercular Activity

A series of methyl pyridine derivatives were synthesized and tested for their antitubercular activity. Compounds were evaluated using in vitro assays against Mycobacterium tuberculosis strains. Notably, certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting a promising avenue for further development .

Case Study: Anticancer Potential

In another study focusing on cancer therapy, this compound analogs were screened for cytotoxicity against various cancer cell lines. The results indicated that specific modifications led to enhanced apoptosis in cancer cells through mechanisms involving cell cycle disruption and induction of mitotic abnormalities .

Mechanism of Action

The mechanism by which Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Functional Group and Reactivity Comparisons

- Ester Group : The methyl ester at position 2 in the target compound is less hydrolytically stable than ethyl esters (e.g., ethyl pyridine-2-carboxylate), which may slow metabolic degradation .

- Substituent Effects : The 2,4-dimethylphenyl group increases steric bulk and lipophilicity compared to smaller groups like chloromethyl () or methylthio (). This may enhance membrane permeability but reduce aqueous solubility.

- Ring System: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic properties.

Biological Activity

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiparasitic, anti-inflammatory, and anticancer activities, supported by relevant studies and data tables.

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds similar to this compound. For instance, research on related pyridine-2-carboxamides demonstrated strong activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited IC50 values in the low nanomolar range, indicating potent inhibition of parasite viability.

Table 1: Antiparasitic Activity of Related Compounds

| Compound Name | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.02 | >100 |

| Compound B | 0.05 | >80 |

| This compound | TBD | TBD |

The studies indicated that structural modifications significantly influenced biological activity, emphasizing the importance of the aromatic substituents on the nitrogen atom in enhancing antiplasmodial effects .

2. Anti-inflammatory Activity

This compound and its derivatives have also been evaluated for anti-inflammatory properties. Compounds containing similar structures were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential mechanism for reducing inflammation through modulation of oxidative stress mediators.

Table 2: Anti-inflammatory Activity Data

| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production (µM) |

|---|---|---|---|

| Compound C | 75 | 70 | 1.5 |

| This compound | TBD | TBD | TBD |

The ability of these compounds to modulate inflammatory responses indicates their potential therapeutic application in conditions characterized by excessive inflammation .

3. Anticancer Activity

In addition to antiparasitic and anti-inflammatory activities, this compound has been investigated for anticancer effects. Studies have shown that similar compounds exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |

|---|---|---|

| MDA-MB-231 (Breast) | 0.15 | 20 |

| HeLa (Cervical) | 0.10 | 15 |

| Normal Fibroblasts | >5 | - |

The selectivity index indicates that these compounds can effectively target cancer cells with minimal toxicity to normal cells, making them promising candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.